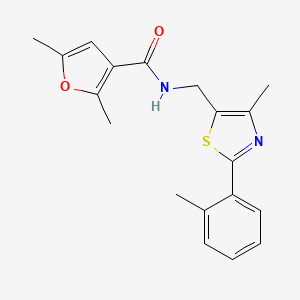

2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and a carboxamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .

The furan ring can be synthesized via the Paal-Knorr synthesis, where 1,4-diketones are cyclized in the presence of an acid catalyst . The final step involves coupling the thiazole and furan rings through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Análisis De Reacciones Químicas

Types of Reactions

2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, borane complexes.

Substitution: Halogens, nitro compounds.

Major Products Formed

Oxidation: Furanones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted thiazoles.

Aplicaciones Científicas De Investigación

Recent studies have highlighted the compound's antimicrobial and anticancer properties :

-

Anticancer Activity :

- The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole structures have shown promising results in inhibiting cancer cell proliferation, particularly against MCF-7 and HCT116 cell lines .

- A study indicated that compounds similar to 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide demonstrated inhibition of key cancer-related kinases, enhancing their potential as anticancer agents .

-

Antimicrobial Properties :

- Research has shown that derivatives of thiazole can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial cell membranes effectively .

- Specific studies reported high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains, suggesting its utility in developing new antimicrobial therapies .

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Studies :

- Antimicrobial Efficacy :

Mecanismo De Acción

The mechanism of action of 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The thiazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide: Unique due to the combination of furan and thiazole rings.

Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

Furan derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its structural complexity and the presence of both furan and thiazole rings, which confer a wide range of chemical reactivity and biological activity .

Actividad Biológica

2,5-Dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide is a complex organic compound that belongs to a class of thiazole derivatives. Its unique structural features, including the thiazole and furan moieties, suggest a promising profile for various biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides under acidic conditions.

- Furan Moiety Synthesis : Achieved through cyclization reactions involving appropriate precursors.

- Amide Bond Formation : The final step involves coupling the thiazole and furan intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the target compound. For example, compounds structurally similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Resistant strains inhibited | |

| Escherichia coli | Moderate inhibition observed | |

| Candida auris | Greater activity than fluconazole |

Anticancer Activity

The anticancer properties of thiazole derivatives have also been explored. Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer). The mechanism often involves the inhibition of key enzymes or pathways relevant to cancer cell proliferation.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have shown to inhibit bacterial topoisomerases and DNA gyrase, critical for bacterial replication.

- Membrane Disruption : Antifungal activity may arise from disrupting fungal cell membranes or inhibiting ergosterol biosynthesis.

- Apoptosis Induction : In cancer cells, these compounds may induce apoptosis through various signaling pathways.

Case Studies

Several case studies have investigated the efficacy of thiazole derivatives in clinical settings:

- Study on Antibacterial Activity : A study demonstrated that a related thiazole derivative exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than conventional antibiotics .

- Anticancer Research : Another investigation focused on the cytotoxic effects of thiazole derivatives on MCF-7 cells, revealing that certain modifications in the structure enhanced their anticancer potency .

Propiedades

IUPAC Name |

2,5-dimethyl-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-11-7-5-6-8-15(11)19-21-13(3)17(24-19)10-20-18(22)16-9-12(2)23-14(16)4/h5-9H,10H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSKEZPQFIKEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=C(OC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.